3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid
Overview
Description
3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid: is a boronic acid derivative with the molecular formula C13H11BClFO3 and a molecular weight of 280.49 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
In general, boronic acids participate in suzuki-miyaura reactions by undergoing transmetalation, a process where they transfer their organic group to a metal catalyst .
Biochemical Pathways
In the context of suzuki-miyaura reactions, this compound could contribute to the formation of new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Result of Action
As a participant in suzuki-miyaura reactions, this compound could play a role in the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-((4-fluorobenzyl)oxy)phenyl)boronic acid can be influenced by various environmental factors. These may include the presence of a suitable catalyst (such as palladium in Suzuki-Miyaura reactions ), the pH of the environment, and the presence of other reactants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-chloro-4-hydroxyphenylboronic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions:
Palladium catalyst: (e.g., Pd(PPh3)4)
Base: (e.g., potassium carbonate or sodium hydroxide)
Solvent: (e.g., toluene, ethanol, or water)
Temperature: Typically between 50-100°C
Major Products: The major products formed from these reactions are biaryl compounds , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic chemistry, 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is used as a building block in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as an intermediate in the synthesis of various organic compounds .
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chlorophenylboronic acid
- (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Uniqueness: 3-Chloro-4-(4'-fluorobenzyloxy)phenylboronic acid is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of the 4-fluorobenzyl group also adds to its versatility as a synthetic intermediate .
Properties
IUPAC Name |
[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLLLVYDIZNTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584492 | |
Record name | {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-39-1 | |
Record name | {3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849062-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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